molecular formula C13H10O2 B1207078 3,4-Dihydroxyfluorene CAS No. 42523-20-6

3,4-Dihydroxyfluorene

Cat. No. B1207078
CAS RN: 42523-20-6
M. Wt: 198.22 g/mol
InChI Key: OOGFPMKHMOAMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydroxyfluorene is a member of the class of hydroxyfluorenes that is 9H-fluorene substituted by hydroxy groups at positions 3 and 4. It has a role as a mouse metabolite.

Scientific Research Applications

Anion Receptors and Sensor Applications

3,4-Dihydroxyfluorene derivatives, such as 3,4-difluoro-1H-pyrrole, have been utilized in creating neutral anion receptors. These receptors show enhanced affinity for anions like fluoride, chloride, and dihydrogen phosphate. This property is particularly notable in derivatives like 2,3-di(3‘,4‘-difluoropyrrol-2‘-yl)quinoxaline, which exhibit a substantial improvement in affinity for H2PO4-. This enhancement is accompanied by a visible color change, enabling the use of these compounds as naked-eye sensors for phosphate anion detection (Anzenbacher et al., 2000).

Electronic and Optical Properties in Polymers

The electron-deficient fluorene derivative poly(2,7-bis-(2,3-dihydro-thieno[3,4-b][1,4]dioxin-5-yl)-fluoren-9-one) (PEFE) containing ethylenedioxythiophene demonstrates interesting electronic and optical properties. This polymer, synthesized via electrochemical methods, exhibits both p- and n-dopable characteristics and shows electrochromic behavior, changing color from brown to blue during oxidation. These properties make it significant in the development of electronic and photonic devices (Bezgin & Önal, 2010).

Cardioprotective Effects of Flavonols

3',4'-Dihydroxyflavonol (DiOHF), a cardioprotective flavonol, has shown promise in reducing injury after myocardial ischemia and reperfusion. The structure-activity relationships of DiOHF and related flavonols have been studied, revealing that certain modifications can lead to significant vasorelaxant effects without antioxidant activity. This discovery aids in understanding the mechanisms of flavonol-induced cardioprotection (Qin et al., 2008).

Tuning Emission Color in Polymers

Conjugated polymers incorporating 3,4-ethylenedioxythiophene (EDOT) and fluorene units have been explored for their ability to tune emission colors. The study found that varying the feed ratio of EDOT/fluorene can shift the absorption and emission peaks, thus enabling the control of emission colors between blue and green. This is particularly relevant in the development of light-emitting materials (Ouyang et al., 2012).

properties

CAS RN

42523-20-6

Product Name

3,4-Dihydroxyfluorene

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

IUPAC Name

9H-fluorene-3,4-diol

InChI

InChI=1S/C13H10O2/c14-11-6-5-9-7-8-3-1-2-4-10(8)12(9)13(11)15/h1-6,14-15H,7H2

InChI Key

OOGFPMKHMOAMMY-UHFFFAOYSA-N

SMILES

C1C2=C(C3=CC=CC=C31)C(=C(C=C2)O)O

Canonical SMILES

C1C2=C(C3=CC=CC=C31)C(=C(C=C2)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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